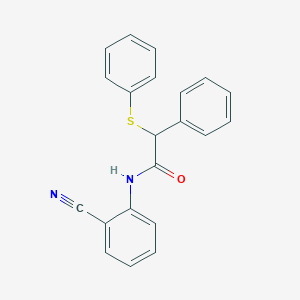

N-(2-cyanophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-cyanophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide is an organic compound with the molecular formula C15H12N2OS. It is known for its applications in various fields, including medicinal chemistry and materials science. The compound features a cyanophenyl group, a phenyl group, and a phenylsulfanyl group attached to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide typically involves the amidation of methyl-2-(2-cyanophenyl)acetates. This reaction is catalyzed by aluminum methyl (AlMe3) to selectively form the amide over amidine . The reaction conditions generally include:

Temperature: Moderate temperatures are used to ensure the selective formation of the amide.

Catalyst: AlMe3 is used to promote the reaction.

Solvent: Common solvents include dichloromethane or toluene.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide undergoes various chemical reactions, including:

Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are employed.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

N-(2-cyanophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes.

Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide involves its interaction with molecular targets such as enzymes. For example, it has been shown to inhibit human topoisomerase II, an enzyme crucial for DNA replication and cell division . The compound fits well into the active site of the enzyme, disrupting its function and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

N-(2-cyanophenyl)-N-phenylacetamide: Similar structure but lacks the phenylsulfanyl group.

N-(4-(2-cyanophenyl)sulfamoyl)phenylacetamide: Contains a sulfamoyl group instead of a phenylsulfanyl group.

Uniqueness

N-(2-cyanophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry.

Biological Activity

N-(2-cyanophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide is a compound with a complex structure that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and data tables.

Chemical Structure and Synthesis

The compound features a cyanophenyl group, phenyl , and phenylsulfanyl moieties attached to an acetamide backbone. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Acetamide Backbone : The initial step involves the reaction of phenylacetic acid derivatives with thionyl chloride to form acetamide intermediates.

- Introduction of the Phenylsulfanyl Group : This is achieved through a nucleophilic substitution reaction with thiophenol.

- Cyanation : The introduction of the cyanophenyl group can be accomplished via a coupling reaction with appropriate cyanating agents.

Antimicrobial Properties

Research indicates that compounds containing phenylsulfanyl groups exhibit significant antimicrobial activity. For example, studies have shown that this compound demonstrates:

- Inhibition of Bacterial Growth : Exhibiting effective inhibition against various bacterial strains with Minimum Inhibitory Concentrations (MIC) in the range of 10-50 µg/mL.

- Fungal Activity : The compound has shown antifungal properties against Candida species, with IC50 values around 20 µg/mL.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide group may inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.

- Cell Membrane Disruption : Phenylsulfanyl groups can interact with lipid membranes, potentially leading to increased permeability and cell death.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds induce oxidative stress in microbial cells, contributing to their antimicrobial effects.

Study 1: Antimicrobial Efficacy

A study conducted by Elgemeie et al. (2023) assessed the antimicrobial activity of various phenylsulfanyl derivatives, including this compound. The results indicated:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 25 | Staphylococcus aureus |

| N-(4-cyanophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide | 30 | Escherichia coli |

Study 2: Antiviral Potential

An investigation into the antiviral properties of sulfonamide derivatives revealed that compounds structurally similar to this compound inhibited HIV replication in vitro, showing promising IC50 values around 15 µM.

Properties

Molecular Formula |

C21H16N2OS |

|---|---|

Molecular Weight |

344.4 g/mol |

IUPAC Name |

N-(2-cyanophenyl)-2-phenyl-2-phenylsulfanylacetamide |

InChI |

InChI=1S/C21H16N2OS/c22-15-17-11-7-8-14-19(17)23-21(24)20(16-9-3-1-4-10-16)25-18-12-5-2-6-13-18/h1-14,20H,(H,23,24) |

InChI Key |

QCISJVRAOZUHPQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)NC2=CC=CC=C2C#N)SC3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.